(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in various applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.Scientific Research Applications
Solid-State Structure Studies :
- The molecular and crystal structures of related pyrazole compounds have been analyzed using X-ray analysis and CPMAS NMR spectroscopy. These studies provide insights into the interactions and bonding within these compounds (Foces-Foces et al., 1997).
Spectroscopic and Thermodynamic Properties :
- Research has focused on understanding the optimized geometry, atomic charges, and thermodynamic properties of related pyrazole compounds. Studies like these are crucial for comprehending the molecular behavior and potential applications of these compounds in various fields (Uppal et al., 2019).
Synthesis and Pharmacological Study :
- Mannich bases containing related pyrazole moieties have been synthesized and characterized. These compounds have been screened for their anti-inflammatory, analgesic, antibacterial, and antifungal activities, suggesting potential pharmaceutical applications (Sujith et al., 2009).
Antiproliferative Activity Study :
- Pyrazole-beta-diketone dihalotin(IV) compounds have been synthesized and tested for their in vitro antiproliferative activity on melanoma cell lines. This highlights the potential use of these compounds in cancer research and treatment (Pettinari et al., 2006).
Liquid-Liquid Extraction of Copper(II) :
- The use of bis(4-acylpyrazol-5-one) derivatives for the liquid-liquid extraction of copper(II) has been explored, indicating potential applications in chemical extraction and purification processes (Miyazaki et al., 1989).
Supramolecular Architecture Studies :
- The reaction of 3,5-diphenylpyrazole with different inorganic acids has been studied to understand the hydrogen bond interactions and supramolecular frameworks. These insights are valuable for material science and molecular engineering (Singh et al., 2011).
Molecular Docking and Vibrational Studies :
- Detailed vibrational, structural, electronic, and optical studies of related pyrazole compounds have been conducted. These studies are instrumental in developing new materials with specific properties and applications (Vanasundari et al., 2018).
Chemosensor Development :
- A study developed a fluorescent-based receptor for the detection of metal ions, demonstrating the application of related pyrazole compounds in the development of chemosensors and molecular logic gates (Fegade et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential improvements in synthesis, new applications, or new reactions.
properties
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-18(15-13-17)16-21-22(19-8-4-2-5-9-19)24-25(23(21)26)20-10-6-3-7-11-20/h2-16H,1H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSAMKZQPJQBY-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one |
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